molecular formula C11H23NO3S B8686314 1-Propanesulfonic acid, 3-[(2,3-dimethylcyclohexyl)amino]- CAS No. 819862-78-7

1-Propanesulfonic acid, 3-[(2,3-dimethylcyclohexyl)amino]-

Cat. No. B8686314
CAS RN: 819862-78-7
M. Wt: 249.37 g/mol
InChI Key: OYUQLOJSGLQOEI-UHFFFAOYSA-N
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Description

1-Propanesulfonic acid, 3-[(2,3-dimethylcyclohexyl)amino]- is a useful research compound. Its molecular formula is C11H23NO3S and its molecular weight is 249.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Propanesulfonic acid, 3-[(2,3-dimethylcyclohexyl)amino]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanesulfonic acid, 3-[(2,3-dimethylcyclohexyl)amino]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

819862-78-7

Product Name

1-Propanesulfonic acid, 3-[(2,3-dimethylcyclohexyl)amino]-

Molecular Formula

C11H23NO3S

Molecular Weight

249.37 g/mol

IUPAC Name

3-[(2,3-dimethylcyclohexyl)amino]propane-1-sulfonic acid

InChI

InChI=1S/C11H23NO3S/c1-9-5-3-6-11(10(9)2)12-7-4-8-16(13,14)15/h9-12H,3-8H2,1-2H3,(H,13,14,15)

InChI Key

OYUQLOJSGLQOEI-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)NCCCS(=O)(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,3-dimethylcyclohexylamine (10.0 g, 79.0 mmol) in tetrahydrofuran (60 mL) was slowly added a solution of 1,3-propane sultone (9.3 g, 75.0 mmol) in THF (20 mL). The solution was stirred at reflux for 2 hours. The reaction mixture was cooled to room temperature. The solid was collected by filtration, washed with THF (50 mL) and acetone (50 mL). The solid was dissolved in 25% EtOH/water (150 mL), and treated with Dowex 50WX8 resin (15 g). The suspension stirred at room temperature for 5 minutes. The resin was removed by filtration. The filtrate was concentrated to dryness under reduced pressure; and the solid residue was suspended in acetone (100 mL). The solid material was collected by filtration, and dried in vacuo; affording compound DK (7.4 g, 43%). 1H NMR (D2O, 500 MHz) 8 ppm 3.29 (m, 0.5H), 3.09 (m, 2H), 2.88 (t, 2H, J=7.3 Hz), 2.80 (m, 0.5H), 1.99 (m, 3H), 1.40 (m, 7H), 0.81 (m, 6H). 13C NMR (D2O, 125 MHz) 8 ppm 62.85, 61.56, 59.88, 58.22, 48.26, 48.15, 44.29, 43.84, 43.59, 42.65, 42.01, 41.03, 37.34, 36.12, 34.73, 34.45, 33.88, 33.64, 29.39, 28.00, 26.50, 24.25, 24.02, 23.64, 22.42, 21.55, 21.45, 21.35, 19.38, 19.13, 18.82, 18.40, 14.38, 13.39, 4.59. ES-MS 248 (M−1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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